![molecular formula C14H9ClN2O B1349896 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 478257-35-1](/img/structure/B1349896.png)
2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
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Overview
Description
2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde is a derivative of imidazo[1,2-a]pyridine . Imidazo[1,2-a]pyridine is an important fused bicyclic 5–6 heterocycle and is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .
Synthesis Analysis
The synthesis of this compound involves the use of different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A specific method involves the use of phosphoryl trichloride in DMF at 353 K .Chemical Reactions Analysis
This compound has been used in the synthesis of copper(II) complexes, which have shown excellent catalytic activities for the oxidation of catechol to o-quinone . The oxidation efficiency of these complexes depends on several factors, namely the nature of the substituents on the ligands and the anions of the copper salts .Scientific Research Applications
Synthesis and Chemical Properties
Research has shown the potential of 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde in synthesizing heterosubstituted chalcones and oxopyrimidines, highlighting its role in producing compounds with antimicrobial properties. These syntheses involve reactions with aryl acetophenone under catalytic conditions, leading to compounds that were further analyzed for their antimicrobial activity (Joshi et al., 2012).
Another study described the synthesis of imidazo[1,2-a]pyridines through "water-mediated" hydroamination and silver-catalyzed aminooxygenation. This research presents an aqueous method for synthesizing methylimidazo[1,2-a]pyridines without deliberate addition of catalyst, offering a greener alternative for generating imidazo[1,2-a]pyridine-3-carbaldehydes (Mohan et al., 2013).
Biological Activity and Applications
The compound's derivatives have been explored for their biological activities, including antimicrobial evaluations. For instance, derivatives synthesized from 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridin-3-carbaldehyde have shown antimicrobial properties, suggesting the potential of these compounds in developing new antibacterial and antifungal agents (Ladani et al., 2009).
Material Science and Fluorescent Studies
In the field of material science, fluorescent molecular rotors (FMRs) based on 2-chloroimidazo[1,2-a]pyridine-3-carbaldehyde derivatives have been synthesized. These FMRs exhibit significant changes in emission intensity in response to viscosity, offering applications in sensing and molecular devices. The study provides insights into the structural factors influencing the fluorescence properties of these compounds (Jadhav & Sekar, 2017).
Corrosion Inhibition
Imidazopyridine derivatives, including those related to this compound, have been evaluated as corrosion inhibitors for mild steel in hydrochloric acid. These studies indicate the effectiveness of these compounds in protecting metal surfaces, with experimental and theoretical analyses suggesting their adsorption and protective action on steel surfaces (Salim et al., 2021).
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines, the core structure of this compound, are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .
Mode of Action
Imidazo[1,2-a]pyridines are known to undergo various radical reactions for direct functionalization through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Biochemical Pathways
One study showed that imidazo[1,2-a]pyridine derivatives in combination with copper(ii) salts have been used as catalysts for the oxidation of catechol to o-quinone . This suggests that the compound may influence redox reactions and related biochemical pathways.
Result of Action
One study indicated that imidazo[1,2-a]pyridine derivatives have shown potential as lead compounds for the treatment of intractable cancers .
Action Environment
It’s worth noting that the efficacy of similar imidazo[1,2-a]pyridine derivatives has been shown to depend on several factors, including the nature of the substituents on the ligands and the anions of the copper salts .
properties
IUPAC Name |
2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O/c15-11-6-4-10(5-7-11)14-12(9-18)17-8-2-1-3-13(17)16-14/h1-9H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URPUCQPATNVVOP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)C=O)C3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40374035 |
Source
|
Record name | 2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40374035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
478257-35-1 |
Source
|
Record name | 2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40374035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is the structural significance of 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde?
A1: This compound serves as a versatile building block in organic synthesis. Its structure, featuring an imidazo[1,2-a]pyridine core with a reactive aldehyde group, allows for various chemical transformations. [, ] For instance, it readily undergoes reactions with ketones to form chalcones [], demonstrating its utility in constructing more complex molecules.
Q2: What spectroscopic data confirms the identity of this compound?
A2: The synthesized compound has been characterized using various spectroscopic techniques, including Infrared (IR) spectroscopy, 1H-NMR spectroscopy, and Mass Spectrometry (MS). [] These analyses provide detailed information about its functional groups and molecular weight, confirming its identity.
Q3: How is this compound utilized in the synthesis of biologically active compounds?
A3: Researchers have successfully synthesized a series of chalcones and oxopyrimidines using this compound as a key starting material. [] These newly synthesized compounds, containing the imidazo[1,2-a]pyridine nucleus, were subsequently screened for their antimicrobial activity. [] This highlights the potential of this aldehyde derivative in developing novel pharmaceuticals.
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